molecular formula C12H15ClN4O B6185810 1-(4-aminophenyl)-5-ethyl-1H-pyrazole-4-carboxamide hydrochloride CAS No. 2624129-76-4

1-(4-aminophenyl)-5-ethyl-1H-pyrazole-4-carboxamide hydrochloride

Cat. No.: B6185810
CAS No.: 2624129-76-4
M. Wt: 266.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(4-aminophenyl)-5-ethyl-1H-pyrazole-4-carboxamide hydrochloride” is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms. The 4-aminophenyl group suggests the presence of an aniline (phenylamine) group, which is a significant structure in medicinal chemistry due to its prevalence in many pharmaceutical drugs .


Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s challenging to provide a detailed chemical reactions analysis .

Safety and Hazards

The safety and hazards of a compound depend on its physical, chemical, and toxicological properties. Without specific data, it’s challenging to provide detailed safety and hazard information .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-aminophenyl)-5-ethyl-1H-pyrazole-4-carboxamide hydrochloride involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate to form 1-phenyl-3-methyl-5-pyrazolone. This intermediate is then reacted with ethyl chloroacetate to form 1-phenyl-3-methyl-5-(2-carbethoxyethyl)pyrazolone. The carboxylic acid group of this intermediate is then converted to an amide group by reaction with ammonia. The resulting amide is then reduced with hydrogen gas in the presence of palladium on carbon to form 1-(4-aminophenyl)-5-ethyl-1H-pyrazole-4-carboxamide, which is then converted to the hydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "4-nitrophenylhydrazine", "ethyl acetoacetate", "ethyl chloroacetate", "ammonia", "palladium on carbon", "hydrogen gas", "hydrochloric acid" ], "Reaction": [ "4-nitrophenylhydrazine is reacted with ethyl acetoacetate in the presence of a base to form 1-phenyl-3-methyl-5-pyrazolone.", "1-phenyl-3-methyl-5-pyrazolone is reacted with ethyl chloroacetate in the presence of a base to form 1-phenyl-3-methyl-5-(2-carbethoxyethyl)pyrazolone.", "1-phenyl-3-methyl-5-(2-carbethoxyethyl)pyrazolone is reacted with ammonia to form 1-(4-carbethoxyphenyl)-3-methyl-5-pyrazolone.", "1-(4-carbethoxyphenyl)-3-methyl-5-pyrazolone is reduced with hydrogen gas in the presence of palladium on carbon to form 1-(4-aminophenyl)-3-methyl-5-pyrazolone.", "1-(4-aminophenyl)-3-methyl-5-pyrazolone is reacted with ethyl chloroformate to form 1-(4-aminophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid ethyl ester.", "1-(4-aminophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid ethyl ester is reacted with hydrochloric acid to form 1-(4-aminophenyl)-5-ethyl-1H-pyrazole-4-carboxamide hydrochloride." ] }

CAS No.

2624129-76-4

Molecular Formula

C12H15ClN4O

Molecular Weight

266.7

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.